Tritc-dhpe

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C69H112N5O10PS |

|---|---|

Molecular Weight |

1234.7 g/mol |

IUPAC Name |

4-[2-[[(2R)-2,3-di(hexadecanoyloxy)propoxy]-oxidophosphoryl]oxyethylcarbamothioylamino]-2-[3-(dimethylamino)-6-dimethylazaniumylidene-10H-anthracen-9-yl]benzoate;triethylazanium |

InChI |

InChI=1S/C63H97N4O10PS.C6H15N/c1-7-9-11-13-15-17-19-21-23-25-27-29-31-33-59(68)74-47-54(77-60(69)34-32-30-28-26-24-22-20-18-16-14-12-10-8-2)48-76-78(72,73)75-42-41-64-63(79)65-51-35-38-57(62(70)71)58(46-51)61-55-39-36-52(66(3)4)44-49(55)43-50-45-53(67(5)6)37-40-56(50)61;1-4-7(5-2)6-3/h35-40,44-46,54H,7-34,41-43,47-48H2,1-6H3,(H3-,64,65,70,71,72,73,79);4-6H2,1-3H3/t54-;/m1./s1 |

InChI Key |

DOVQNNKAZFHMDD-KINGROEASA-N |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCCNC(=S)NC1=CC(=C(C=C1)C(=O)[O-])C2=C3C=CC(=[N+](C)C)C=C3CC4=C2C=CC(=C4)N(C)C)OC(=O)CCCCCCCCCCCCCCC.CC[NH+](CC)CC |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCCNC(=S)NC1=CC(=C(C=C1)C(=O)[O-])C2=C3C=CC(=[N+](C)C)C=C3CC4=C2C=CC(=C4)N(C)C)OC(=O)CCCCCCCCCCCCCCC.CC[NH+](CC)CC |

Origin of Product |

United States |

Foundational & Exploratory

Tritc-DHPE: A Technical Guide to Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

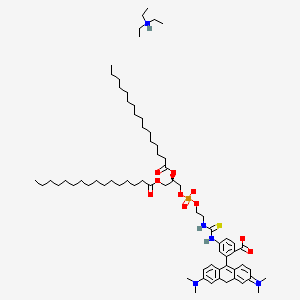

Tritc-DHPE (N-(Tetramethylrhodamine-6-thiocarbamoyl)-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine, triethylammonium salt) is a fluorescently labeled phospholipid probe widely utilized in the study of lipid bilayers and cellular membranes. This lipophilic molecule consists of a dihexadecanoyl-sn-glycero-3-phosphoethanolamine (DHPE) lipid anchor conjugated to the bright, red-orange fluorescent dye, Tetramethylrhodamine isothiocyanate (TRITC). Its integration into lipid membranes allows for the investigation of various cellular and biophysical processes, including membrane fusion, lipid trafficking, and the dynamics of lipid domains. This guide provides a comprehensive overview of the structure, properties, and key experimental applications of this compound.

Chemical Structure and Physicochemical Properties

This compound is characterized by its amphipathic nature, with the hydrophobic dihexadecanoyl lipid tails anchoring the molecule within the lipid bilayer and the hydrophilic headgroup, to which the TRITC fluorophore is attached, residing at the membrane-water interface.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C68H110N5O11PS | [1] |

| Molecular Weight | 1236.67 g/mol | [1] |

| Appearance | Dark solid | [1] |

| Solubility | Soluble in chloroform and DMSO | [1][2] |

Spectral Properties

The fluorescent properties of this compound are conferred by the TRITC fluorophore. It exhibits strong absorption and emission in the orange-red region of the visible spectrum, making it compatible with common fluorescence microscopy and spectroscopy instrumentation.

Table 2: Spectral Properties of this compound

| Property | Value | Reference(s) |

| Excitation Maximum (λex) | 540 - 557 nm | |

| Emission Maximum (λem) | 566 - 576 nm | |

| Extinction Coefficient (ε) | ~80,000 cm-1M-1 (for TRITC) | |

| Quantum Yield (Φ) | High | |

| Fluorescence Lifetime (τ) | ~2.5 ns (for TRITC) |

Note: The exact excitation and emission maxima can vary slightly depending on the solvent and local environment.

Key Applications and Experimental Protocols

This compound is a versatile tool in membrane biology and biophysics. Its primary applications include its use as a Fluorescence Resonance Energy Transfer (FRET) acceptor, a tracer for membrane trafficking, and in membrane fusion assays.

FRET-Based Membrane Fusion/Lipid Mixing Assay

A primary application of this compound is in Förster Resonance Energy Transfer (FRET) assays to monitor membrane fusion and lipid mixing. In this setup, this compound serves as the acceptor fluorophore, typically paired with a donor fluorophore-labeled lipid such as NBD-PE (N-(7-Nitrobenz-2-Oxa-1,3-Diazol-4-yl)-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine). The principle of this assay is that when donor and acceptor probes are in close proximity within the same membrane, the fluorescence of the donor is quenched, and sensitized emission from the acceptor can be observed. Upon fusion with an unlabeled membrane, the probes become diluted, leading to a decrease in FRET efficiency and an increase in donor fluorescence.

Caption: Workflow for a FRET-based membrane fusion assay using this compound.

-

Liposome Preparation:

-

Prepare two populations of small unilamellar vesicles (SUVs) by extrusion.

-

Labeled Liposomes: Prepare a lipid mixture (e.g., 98 mol% POPC, 1 mol% NBD-PE, and 1 mol% this compound) in chloroform. Dry the lipid mixture under a stream of nitrogen to form a thin film, followed by vacuum desiccation for at least 1 hour to remove residual solvent. Hydrate the lipid film with the desired buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4) and extrude through a polycarbonate membrane with a 100 nm pore size.

-

Unlabeled Liposomes: Prepare a second population of liposomes using 100% POPC following the same procedure.

-

-

Fusion Assay:

-

In a fluorescence cuvette, add the unlabeled liposomes to the desired final concentration.

-

Add the labeled liposomes to the cuvette at a concentration that results in a 10:1 ratio of unlabeled to labeled liposomes.

-

Record the baseline fluorescence of the NBD donor (excitation at ~460 nm, emission at ~535 nm).

-

Initiate fusion by adding a fusogenic agent (e.g., polyethylene glycol (PEG) to a final concentration of 5-10% w/v, or Ca²⁺ for assays with fusogenic proteins).

-

Continuously monitor the increase in NBD fluorescence over time.

-

-

Data Analysis:

-

To determine the maximum (100%) fluorescence, add a detergent (e.g., Triton X-100 to a final concentration of 0.1% v/v) to completely disrupt the liposomes and eliminate FRET.

-

Normalize the fluorescence data, where 0% represents the initial fluorescence before the addition of the fusogen, and 100% is the fluorescence after detergent solubilization.

-

The rate of fluorescence increase reflects the kinetics of lipid mixing.

-

Cellular Labeling and Fluorescence Microscopy

This compound can be used to label the plasma membrane of living cells for fluorescence microscopy studies of membrane dynamics and trafficking events such as endocytosis.

Caption: Workflow for labeling live cell membranes with this compound.

-

Cell Preparation:

-

Plate cells on glass-bottom dishes or coverslips suitable for fluorescence microscopy and culture until they reach the desired confluency.

-

-

Probe Preparation:

-

Prepare a stock solution of this compound in a suitable organic solvent such as chloroform or DMSO (e.g., 1 mg/mL).

-

Prepare a working solution by diluting the stock solution in a serum-free cell culture medium to a final concentration of 5-10 µM. Vortex briefly to ensure dispersion.

-

-

Cell Staining:

-

Aspirate the culture medium from the cells and wash once with pre-warmed phosphate-buffered saline (PBS).

-

Add the this compound working solution to the cells and incubate for 10-20 minutes at 37°C in a cell culture incubator.

-

Aspirate the staining solution and wash the cells two to three times with pre-warmed PBS or serum-free medium to remove unbound probe.

-

-

Imaging:

-

Add fresh, pre-warmed culture medium (with serum) to the cells.

-

Image the cells using a fluorescence microscope equipped with a suitable filter set for TRITC (e.g., excitation ~540/25 nm, emission ~605/55 nm).

-

Time-lapse imaging can be performed to observe the internalization of the probe and track endocytic pathways.

-

Conclusion

This compound is a robust and widely used fluorescent lipid probe with well-characterized physicochemical and spectral properties. Its utility in FRET-based assays provides a powerful method for studying membrane fusion and lipid mixing events in both model and biological membranes. Furthermore, its ability to label cellular membranes enables the visualization and tracking of dynamic membrane processes in living cells. The experimental protocols provided in this guide offer a starting point for researchers to employ this compound in their investigations of membrane biology.

References

TRITC-DHPE Membrane Labeling: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

This guide provides an in-depth overview of the principles and applications of TRITC-DHPE, a widely used fluorescent lipid probe for studying membrane dynamics. We will explore its mechanism of action, physicochemical properties, and detailed protocols for its use in cell and liposome-based assays.

Core Mechanism of this compound Membrane Labeling

This compound (N-(Tetramethylrhodamine-6-thiocarbamoyl)-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine) is an amphipathic molecule designed to integrate into lipid bilayers. Its labeling mechanism is a straightforward process of spontaneous insertion driven by its physicochemical properties.

-

Amphipathic Structure: The molecule consists of two main parts: a hydrophilic headgroup and two hydrophobic acyl chains.

-

Hydrophobic Anchor: The 1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine (DHPE) portion contains two 16-carbon acyl chains. These long, saturated hydrocarbon tails are highly hydrophobic and thermodynamically favor insertion into the nonpolar core of the lipid bilayer.

-

Hydrophilic Fluorophore: Covalently attached to the phosphoethanolamine headgroup is the Tetramethylrhodamine isothiocyanate (TRITC) fluorophore. This moiety is polar and remains positioned at the lipid-water interface, allowing it to be excited by and emit fluorescence into the aqueous environment.

-

This stable integration makes this compound an excellent tracer for monitoring lipid trafficking, membrane fusion, and other dynamic membrane events.

Caption: Insertion mechanism of amphipathic this compound into the lipid bilayer.

Physicochemical and Spectral Properties

The utility of this compound as a fluorescent probe is defined by its spectral characteristics. While exact values can vary slightly based on the solvent environment and membrane composition, the following table summarizes its key properties.

| Property | Value | Reference / Note |

| Molecular Weight | ~1237 g/mol | Varies slightly based on salt form. |

| Excitation Maximum (λex) | 540 - 557 nm | In methanol or DMSO.[1] The peak is broad and can be efficiently excited by lasers in the 532-561 nm range. |

| Emission Maximum (λem) | 566 - 580 nm | In methanol or lipid environments.[1] Emits in the orange-red portion of the spectrum. |

| Molar Extinction Coeff. (ε) | ~100,000 cm⁻¹M⁻¹ (at 544 nm in Methanol) | This value is for the TRITC fluorophore and may be slightly altered upon conjugation to DHPE.[2] |

| Fluorescence Quantum Yield (Φ) | High | TRITC is known for its high quantum yield, though the exact value for the DHPE conjugate is not widely reported.[1] |

| Solubility | Soluble in Chloroform, DMSO, Ethanol | Typically stored as a stock solution in an organic solvent. |

Experimental Protocols

Protocol for Labeling Live Adherent Cells

This protocol provides a general framework for labeling the plasma membrane of live cells in culture.

Materials:

-

This compound stock solution (e.g., 1 mg/mL in DMSO or ethanol).

-

Live cells cultured on glass-bottom dishes or chamber slides.

-

Pre-warmed, serum-free culture medium or a suitable imaging buffer (e.g., HBSS).

-

Phosphate-Buffered Saline (PBS).

Procedure:

-

Prepare Labeling Solution:

-

Dilute the this compound stock solution in pre-warmed, serum-free medium to a final working concentration of 5-10 µM.

-

Vortex the solution thoroughly to ensure the lipid probe is well-dispersed and to minimize aggregation.

-

-

Cell Preparation:

-

Aspirate the culture medium from the cells.

-

Gently wash the cells twice with pre-warmed PBS to remove any residual serum, which can interfere with labeling.

-

-

Incubation:

-

Add the this compound labeling solution to the cells, ensuring the cell monolayer is completely covered.

-

Incubate the cells for 5-20 minutes at room temperature or 37°C, protected from light. Incubation time may require optimization depending on the cell type.

-

-

Washing:

-

Aspirate the labeling solution.

-

Wash the cells three times with pre-warmed PBS or culture medium to remove unincorporated probe and reduce background fluorescence.

-

-

Imaging:

-

Add fresh, pre-warmed culture medium or imaging buffer to the cells.

-

Image the cells immediately using a fluorescence microscope equipped with appropriate filter sets for TRITC (e.g., Ex: 540/25 nm, Em: 605/55 nm).

-

Caption: Experimental workflow for labeling live cell plasma membranes.

Protocol for Liposome Fusion FRET Assay

This compound is commonly used as a FRET (Förster Resonance Energy Transfer) acceptor in combination with a donor probe like NBD-PE (N-(7-Nitrobenz-2-Oxa-1,3-Diazol-4-yl)-1,2-Dihexadecanoyl-sn-Glycero-3-Phosphoethanolamine). This assay measures the mixing of lipids between two distinct liposome populations.

Principle:

-

Labeled Liposomes: One population of liposomes is co-labeled with both the NBD-PE (donor) and this compound (acceptor) at a high surface density (e.g., 1 mol% each). At this proximity, exciting the NBD donor results in efficient energy transfer to the TRITC acceptor, leading to high TRITC emission and quenched NBD emission.

-

Unlabeled Liposomes: A second population of liposomes is prepared without any fluorescent probes.

-

Fusion Event: When the labeled and unlabeled liposomes fuse, their lipid components mix. This increases the average distance between the NBD and TRITC probes.

-

Signal Change: The increased distance reduces FRET efficiency. Consequently, when the NBD donor is excited, its fluorescence emission increases (de-quenches), and the sensitized TRITC emission decreases. The increase in donor fluorescence is monitored over time as a direct measure of lipid mixing.

Materials:

-

Lipids for vesicle preparation (e.g., POPC, DOPC).

-

NBD-PE and this compound.

-

Buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4).

-

Extruder with polycarbonate membranes (e.g., 100 nm pore size).

-

Fluorometer with temperature control.

Procedure:

-

Prepare Lipid Films:

-

Labeled Liposomes: In a round-bottom flask, combine the main lipid (e.g., POPC), NBD-PE, and this compound in chloroform at a molar ratio of 98:1:1.

-

Unlabeled Liposomes: In a separate flask, add only the main lipid.

-

Evaporate the solvent under a stream of nitrogen gas, followed by drying under vacuum for at least 2 hours to form a thin lipid film.

-

-

Hydrate and Extrude:

-

Hydrate both lipid films with the buffer to a final lipid concentration of 1-5 mM. Vortex vigorously.

-

Subject the lipid suspensions to several freeze-thaw cycles to create multilamellar vesicles.

-

Extrude each liposome suspension ~21 times through a 100 nm polycarbonate membrane to form unilamellar vesicles (LUVs).

-

-

Set up Fusion Assay:

-

In a fluorometer cuvette, add buffer and the unlabeled liposomes. A common ratio is a 9-fold excess of unlabeled to labeled liposomes (e.g., 450 µM unlabeled).

-

Set the fluorometer to excite the NBD donor (~465 nm) and record the NBD emission (~535 nm) over time.

-

Establish a baseline fluorescence reading (F_initial).

-

-

Initiate Fusion:

-

Add the labeled liposomes (e.g., to a final concentration of 50 µM) to the cuvette and mix quickly. This is time zero (t=0).

-

Induce fusion using the desired method (e.g., addition of Ca²⁺ for PS-containing vesicles, fusogenic peptides, or SNARE proteins).

-

Record the increase in NBD fluorescence (F(t)) over time.

-

-

Determine Maximum Fluorescence:

-

At the end of the experiment, add a small amount of a detergent (e.g., Triton X-100) to the cuvette to completely disrupt all liposomes and achieve maximum probe dilution. Record this maximum fluorescence value (F_max).

-

-

Calculate Percent Fusion:

-

The percentage of lipid mixing at time 't' is calculated as: % Fusion = [(F(t) - F_initial) / (F_max - F_initial)] * 100

-

Caption: Logical diagram of the FRET de-quenching assay for membrane fusion.

References

TRITC-DHPE: A Comprehensive Technical Guide to its Spectral Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

TRITC-DHPE (N-(Tetramethylrhodamine-6-thiocarbamoyl)-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine, triethylammonium salt) is a fluorescently labeled phospholipid widely utilized in cell biology and biophysics to investigate the structure and function of cellular membranes.[1][2] Its utility stems from the bright and photostable properties of the tetramethylrhodamine (TRITC) fluorophore attached to the headgroup of the DHPE (dihexadecanoyl-sn-glycero-3-phosphoethanolamine) lipid. This guide provides an in-depth overview of the spectral characteristics of this compound, detailed experimental protocols for its application, and visualizations of relevant biological and experimental processes.

Core Spectral and Physicochemical Properties

The fluorescence of this compound is characterized by its excitation and emission spectra, which define the wavelengths of light it absorbs and emits. These properties can be influenced by the local environment, such as the solvent.[3]

| Property | Value | Solvent/Conditions | Source |

| Excitation Maximum (λex) | 540 nm | Methanol (MeOH) | [1] |

| 514 nm | Not specified | [2] | |

| 544 nm | Methanol (MeOH) | ||

| ~555 nm | Not specified | ||

| 557 nm | Not specified | ||

| 560 nm | DMSO | ||

| Emission Maximum (λem) | 566 nm | Methanol (MeOH) | |

| 580 nm | Not specified | ||

| 572 nm | Methanol (MeOH) | ||

| ~580 nm | Not specified | ||

| 576 nm | Not specified | ||

| 590 nm | DMSO | ||

| Molecular Weight | 1236.67 g/mol | ||

| Solubility | Chloroform, DMSO | ||

| Appearance | Dark solid |

Key Applications and Experimental Protocols

This compound is a versatile tool for a range of applications, primarily focused on the study of cellular membranes. Its applications include the visualization of lipid rafts, studies of membrane trafficking and endocytosis, and as an acceptor in Fluorescence Resonance Energy Transfer (FRET) assays.

Visualization of Lipid Rafts

Lipid rafts are specialized microdomains within cellular membranes enriched in cholesterol and sphingolipids, which play crucial roles in signal transduction and protein trafficking. This compound can be used to label these domains, often in conjunction with other fluorescent probes that partition into different membrane phases.

Experimental Protocol: Labeling and Visualization of Lipid Rafts in B-Lymphocytes

This protocol is adapted from a study visualizing lipid rafts on mouse splenic B cells.

Materials:

-

Mouse splenic B cells or a B-cell line (e.g., Bal 17)

-

TRITC-conjugated Cholera Toxin B subunit (CTB-TRITC)

-

Anti-IgM F(ab')2 fragment

-

4% Paraformaldehyde (PFA) in PBS

-

Fc blocking antibody (e.g., 2.4G2)

-

FITC-conjugated anti-CD45 antibody

-

Fluorescence microscope with appropriate filter sets for TRITC and FITC

Procedure:

-

Cell Stimulation (Optional): Stimulate B cells with 25 µg/ml anti-IgM F(ab')2 for 10 minutes at 37°C to induce lipid raft clustering. Unstimulated cells serve as a control.

-

Fixation: Stop the stimulation by fixing the cells with 4% PFA for 15-20 minutes at room temperature.

-

Lipid Raft Staining: Wash the cells and stain for lipid rafts by incubating with CTB-TRITC for 30 minutes at 4°C.

-

Blocking: Wash the cells and block Fc receptors by incubating with an Fc blocking antibody for 10 minutes.

-

Antibody Staining: Wash the cells and stain with anti-CD45-FITC for 30 minutes at 4°C to label a non-raft associated protein for comparison.

-

Washing and Mounting: Wash the cells twice with PBS.

-

Visualization: Mount the cells and visualize using a fluorescence microscope. Lipid rafts will appear as red puncta, while CD45 will be green. Co-localization of signals may appear yellow.

Caption: Workflow for visualizing lipid rafts in B-lymphocytes.

Fluorescence Resonance Energy Transfer (FRET) Assays

FRET is a mechanism describing energy transfer between two light-sensitive molecules. This compound is often used as a FRET acceptor in combination with a suitable donor fluorophore, such as NBD-PE (N-(7-Nitrobenz-2-Oxa-1,3-Diazol-4-yl)-1,2-Dihexadecanoyl-sn-Glycero-3-Phosphoethanolamine), to study membrane fusion and other processes where intermolecular distances are critical.

Experimental Protocol: General FRET Assay for Membrane Fusion

This protocol outlines the general steps for a FRET-based membrane fusion assay.

Materials:

-

Donor-labeled liposomes (e.g., containing NBD-PE)

-

Acceptor-labeled liposomes (containing this compound)

-

Fusion-inducing agent (e.g., protein, peptide, or chemical)

-

Fluorometer or fluorescence microscope equipped for FRET measurements

Procedure:

-

Prepare Liposomes: Prepare two populations of liposomes, one labeled with the donor fluorophore (NBD-PE) and the other with the acceptor fluorophore (this compound).

-

Mix Liposomes: Mix the donor- and acceptor-labeled liposomes in the desired ratio.

-

Baseline Measurement: Measure the initial fluorescence of the donor and acceptor. Excite the donor and measure its emission and the sensitized emission of the acceptor.

-

Induce Fusion: Add the fusion-inducing agent to the liposome mixture.

-

Monitor FRET: Continuously monitor the fluorescence of the donor and acceptor. As membrane fusion occurs, the donor and acceptor probes will mix in the same bilayer, bringing them into close proximity. This will result in a decrease in the donor's fluorescence intensity and a simultaneous increase in the acceptor's sensitized emission.

-

Data Analysis: Calculate the FRET efficiency to quantify the extent of membrane fusion.

Caption: General workflow for a FRET-based membrane fusion assay.

Signaling Pathways and Lipid Rafts

While specific signaling pathways directly visualized using this compound are not extensively detailed in the literature, it is a valuable tool for studying the role of lipid rafts in signal transduction. Lipid rafts serve as platforms for the assembly of signaling complexes. For instance, in B-cell activation, cross-linking of the B-cell receptor (BCR) can lead to its translocation into lipid rafts, where it can interact with Src family kinases and initiate a downstream signaling cascade.

References

- 1. biotium.com [biotium.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Spectra and fluorescence lifetimes of lissamine rhodamine, tetramethylrhodamine isothiocyanate, texas red, and cyanine 3.18 fluorophores: influences of some environmental factors recorded with a confocal laser scanning microscope - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to TRITC-DHPE for Membrane Studies

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Tetramethylrhodamine Isothiocyanate-Dihexadecanoyl-sn-Glycero-3-Phosphoethanolamine (TRITC-DHPE), a fluorescent lipid analog widely utilized in the study of biological membranes. This document details its core properties, experimental applications, and the underlying methodologies, offering a valuable resource for professionals in cellular biology, biophysics, and pharmacology.

Core Properties of this compound

This compound is a phospholipid labeled on its headgroup with the bright, red-fluorescent TRITC (Tetramethylrhodamine isothiocyanate) dye. This structure allows it to integrate into lipid bilayers, serving as a powerful tool for investigating membrane dynamics, structure, and function.[1][2][3][4][5]

Chemical and Physical Properties

| Property | Value | Reference(s) |

| Full Name | N-(Tetramethylrhodamine-6-thiocarbamoyl)-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine, triethylammonium salt | |

| Molecular Weight | ~1236.67 g/mol | |

| Appearance | Dark purple solid | - |

| Solubility | Soluble in chloroform and DMSO |

Photophysical Characteristics

The rhodamine fluorophore of this compound provides a high quantum yield and superior photostability, making it suitable for various fluorescence-based techniques.

| Parameter | Value | Reference(s) |

| Excitation Maximum (λex) | ~540-557 nm | |

| Emission Maximum (λem) | ~566-580 nm | |

| Recommended Laser Line | 532 nm or 561 nm | |

| Fluorescence Quantum Yield (Φ) | Varies with environment; Rhodamine B in water is 0.31, in ethanol is ~0.7 | |

| Fluorescence Lifetime (τ) | Varies with environment and conjugation | |

| Photostability | Generally high, but susceptible to photobleaching under intense illumination |

Key Experimental Applications in Membrane Studies

This compound's ability to mimic natural phospholipids while providing a fluorescent signal makes it invaluable for a range of membrane studies.

Membrane Fusion Assays using FRET

A primary application of this compound is in Fluorescence Resonance Energy Transfer (FRET) assays to monitor membrane fusion. In this setup, this compound typically serves as the acceptor fluorophore, often paired with a donor like NBD-PE (N-(7-Nitrobenz-2-Oxa-1,3-Diazol-4-yl)-1,2-Dihexadecanoyl-sn-Glycero-3-Phosphoethanolamine).

Principle:

-

Labeled Vesicles: One population of vesicles (e.g., liposomes or extracellular vesicles) is co-labeled with both the donor (NBD-PE) and the acceptor (this compound). Due to their proximity on the vesicle surface, FRET occurs, leading to quenching of the donor's fluorescence and an increase in the acceptor's emission.

-

Fusion Event: When these labeled vesicles fuse with an unlabeled population, the fluorescent probes are diluted throughout the newly formed, larger membrane.

-

Signal Change: This increased distance between donor and acceptor molecules leads to a decrease in FRET efficiency. This is observed as an increase in the donor's fluorescence intensity (dequenching) and a decrease in the acceptor's sensitized emission.

Experimental Workflow for a FRET-Based Membrane Fusion Assay

Caption: Workflow for a FRET-based membrane fusion assay.

Analysis of Lipid Rafts

This compound can be used to study the lateral heterogeneity of cell membranes, particularly the organization of lipid rafts. Lipid rafts are microdomains enriched in cholesterol and sphingolipids that are involved in cell signaling. The partitioning of this compound between the liquid-ordered (Lo) phase (characteristic of lipid rafts) and the liquid-disordered (Ld) phase can provide insights into membrane organization.

Principle: Fluorescent probes exhibit different partitioning behaviors depending on their structure. While many lipid analogs with bulky headgroup fluorophores tend to favor the Ld phase, the specific partitioning of this compound can be quantified to understand its affinity for different membrane environments. This is often studied using techniques like fluorescence microscopy on giant unilamellar vesicles (GUVs) or by isolating detergent-resistant membranes (DRMs).

Experimental Protocol: Detergent-Resistant Membrane (DRM) Isolation

This protocol is a common biochemical method to enrich for lipid raft components.

-

Cell Lysis: Cells labeled with this compound are lysed at 4°C in a buffer containing a non-ionic detergent, typically 1% Triton X-100.

-

Sucrose Gradient Ultracentrifugation: The lysate is mixed with a high concentration of sucrose and placed at the bottom of an ultracentrifuge tube. A discontinuous sucrose gradient (e.g., 5-35-45%) is layered on top.

-

Fractionation: After ultracentrifugation, the low-density, detergent-resistant membranes (lipid rafts) float to the interface of the lower sucrose concentrations, while solubilized membranes remain at the bottom.

-

Analysis: Fractions are collected and the amount of this compound in each fraction is quantified by fluorescence measurement to determine its enrichment in the DRM fraction.

Workflow for Detergent-Resistant Membrane (DRM) Isolation

Caption: Workflow for isolating detergent-resistant membranes.

Tracing Endocytic Pathways

This compound serves as a valuable tracer for monitoring membrane trafficking during endocytosis. By labeling the plasma membrane, the internalization and subsequent trafficking of the probe through various endosomal compartments can be visualized and quantified using fluorescence microscopy.

Clathrin-Mediated Endocytosis Pathway:

A key endocytic route is clathrin-mediated endocytosis, which is responsible for the uptake of many receptors and their ligands. This compound can be used to non-specifically label the membrane and observe its internalization through this pathway.

Signaling Pathway Diagram: Clathrin-Mediated Endocytosis

Caption: Simplified clathrin-mediated endocytosis pathway.

Methodologies for Key Experiments

General Protocol for Cell Labeling with this compound

-

Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in chloroform or DMSO.

-

Working Solution: Immediately before use, evaporate the desired amount of the stock solution to a thin film under a stream of nitrogen and reconstitute in ethanol.

-

Cell Incubation: Incubate cells with a final concentration of 100 nM - 1 µM this compound in an appropriate medium for 5-10 minutes at room temperature or 37°C.

-

Washing: Wash the cells twice with phosphate-buffered saline (PBS) to remove unincorporated probe.

-

Imaging/Analysis: Proceed with fluorescence microscopy, flow cytometry, or other analytical techniques.

FRET-Based Membrane Fusion Assay Protocol

-

Liposome Preparation:

-

Prepare two populations of liposomes.

-

Labeled Liposomes: Incorporate 0.5 mol% NBD-PE (donor) and 0.5 mol% this compound (acceptor) into the lipid mixture.

-

Unlabeled Liposomes: Prepare liposomes with the desired lipid composition without any fluorescent probes.

-

-

Assay Setup:

-

In a fluorometer cuvette, mix the labeled and unlabeled liposomes at a desired ratio (e.g., 1:4).

-

Record the baseline fluorescence by exciting at the NBD-PE excitation wavelength (~460 nm) and measuring the emission of both NBD-PE (~535 nm) and this compound (~590 nm).

-

-

Initiate Fusion:

-

Add the fusion-inducing agent (e.g., polyethylene glycol (PEG), Ca²⁺).

-

Continuously record the fluorescence intensity of both the donor and acceptor over time.

-

-

Data Analysis:

-

Normalize the fluorescence changes. The increase in donor fluorescence is a measure of lipid mixing.

-

Maximum fluorescence can be determined by adding a detergent (e.g., Triton X-100) to completely disrupt the vesicles and dilute the probes.

-

Data Interpretation and Considerations

-

Environmental Sensitivity: The fluorescence properties of this compound can be influenced by the local membrane environment. It is crucial to perform control experiments and calibrations.

-

Photobleaching: While relatively photostable, prolonged or high-intensity illumination can lead to photobleaching. The use of antifade reagents and minimizing exposure time is recommended.

-

Probe Partitioning: When studying lipid rafts, it is important to independently verify the phase preference of this compound in the specific lipid system being used, as this can vary.

This guide provides a foundational understanding of this compound and its application in membrane studies. For specific experimental designs, further optimization of protocols and concentrations will be necessary.

References

Exploring Membrane Dynamics: An In-depth Technical Guide to TRITC-DHPE

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fluorescent lipid probe TRITC-DHPE and its application in studying the intricate and dynamic nature of cellular membranes. This compound (N-(Tetramethylrhodamine-6-thiocarbamoyl)-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine, triethylammonium salt) is a glycerophosphoethanolamine lipid labeled with the bright, red-fluorescent TRITC (Tetramethylrhodamine isothiocyanate) dye on its headgroup. Its structural similarity to endogenous phospholipids allows it to be readily incorporated into lipid bilayers, making it an invaluable tool for investigating a wide array of membrane phenomena.

This document details the properties of this compound, provides quantitative data from key experiments, outlines detailed experimental protocols, and explores its application in understanding signaling pathways and in the field of drug development.

Core Properties of this compound

This compound is a rhodamine-labeled lipid that serves as a powerful fluorescent probe for studying the biophysical properties of membranes. Its utility stems from its ability to integrate into lipid bilayers and report on the local environment through changes in its fluorescent properties.

| Property | Value | Reference |

| Excitation Maximum (λex) | ~540-555 nm | [1][2] |

| Emission Maximum (λem) | ~566-580 nm | [1][2] |

| Molecular Weight | ~1236.69 g/mol | [3] |

| Solubility | Chloroform, DMSO, Ethanol | |

| Primary Applications | Membrane Labeling, FRET Acceptor, Membrane Fusion Assays, Lateral Diffusion Studies |

Data Presentation: Quantitative Insights into Membrane Dynamics

The following tables summarize quantitative data obtained from various studies utilizing this compound to probe membrane characteristics.

Table 1: Lateral Diffusion Coefficients

The lateral diffusion of lipids is a key indicator of membrane fluidity. Fluorescence Recovery After Photobleaching (FRAP) and Single-Molecule Tracking (SMT) are common techniques used to measure the diffusion coefficient (D) of fluorescently labeled lipids like this compound.

| Membrane Composition | Technique | Diffusion Coefficient (D) (μm²/s) | Reference |

| DOPC Supported Lipid Bilayer | FCS | 4.0 ± 0.5 | |

| DOPC GUVs with 0.5 M NaCl | MD Simulation | 6.0 ± 2.1 | |

| DOPC GUVs | MD Simulation | 6.7 ± 0.7 | |

| Polymer-tethered SOPC bilayer (2 mol% tethered lipids) | sm-TIRF | ~1-10 (from square displacement histograms) | |

| Polymer-tethered SOPC bilayer (40 mol% tethered lipids) | sm-TIRF | ~0.1-1 (from square displacement histograms) |

Note: FCS - Fluorescence Correlation Spectroscopy; GUVs - Giant Unilamellar Vesicles; MD - Molecular Dynamics; sm-TIRF - single-molecule Total Internal Reflection Fluorescence.

Table 2: Förster Resonance Energy Transfer (FRET) Parameters

This compound is widely used as a FRET acceptor, often paired with donors like NBD-PE (N-(7-Nitrobenz-2-Oxa-1,3-Diazol-4-yl)-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine). FRET efficiency is highly sensitive to the distance between the donor and acceptor, providing insights into membrane fusion, lipid mixing, and domain formation.

| Donor/Acceptor Pair | Membrane System | FRET Efficiency (E) | Förster Radius (R₀) (nm) | Reference |

| NBD-PE / Rhodamine-PE | PSM/POPC/cholesterol LUVs | Varies with lipid phase | ~5.0 | |

| NBD-PE / Rhodamine-PE | POPC Liposomes (0.5 mol% each) | Not specified | ~6.6 |

Note: PSM - N-palmitoyl-D-sphingomyelin; POPC - 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine; LUVs - Large Unilamellar Vesicles. Rhodamine-PE is a close analog of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing this compound.

Protocol 1: Labeling Live Cells with this compound

This protocol describes the general procedure for labeling the plasma membrane of live cells.

Materials:

-

This compound stock solution (1 mg/mL in chloroform or DMSO)

-

Ethanol

-

Cell culture medium (e.g., RPMI 1640 with FCS)

-

Phosphate-buffered saline (PBS), Ca²⁺/Mg²⁺-free

-

Cultured cells on coverslips or in suspension

Procedure:

-

Probe Preparation:

-

Immediately before use, dry a small aliquot (e.g., 1-5 µL) of the this compound stock solution into a thin film under a gentle stream of nitrogen.

-

Reconstitute the dried lipid film in 20–100 µL of ethanol to create a working stock solution.

-

-

Cell Incubation:

-

Dilute the this compound ethanol solution into pre-warmed cell culture medium to a final concentration of 100 nM to 1 µM. The final ethanol concentration should not exceed 1% (v/v).

-

Incubate the cells with the labeling solution for 5-10 minutes at room temperature (22°C) or 37°C, depending on the cell type and experimental requirements.

-

-

Washing:

-

Wash the cells twice with PBS to remove unbound probe.

-

-

Imaging:

-

Image the labeled cells using a fluorescence microscope equipped with appropriate filters for TRITC (e.g., excitation ~540 nm, emission ~580 nm).

-

Protocol 2: Membrane Fusion Assay using FRET (Lipid Mixing)

This assay monitors the fusion of two vesicle populations, one labeled with both a FRET donor (NBD-PE) and acceptor (this compound), and the other unlabeled. Fusion results in the dilution of the probes, leading to a decrease in FRET efficiency and an increase in donor fluorescence.

Materials:

-

Donor liposomes: Labeled with 0.5 mol% NBD-PE and 0.5 mol% this compound (or Rhodamine-PE).

-

Acceptor liposomes: Unlabeled.

-

Lipid stocks in chloroform (e.g., DOPC, Liver PE, DGS-NTA[Ni], NBD-PE, Rhodamine-PE).

-

Hydration buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4).

-

Extruder with polycarbonate membranes (e.g., 100 nm pore size).

-

Fluorometer or plate reader capable of measuring NBD fluorescence (Ex: 460 nm, Em: 538 nm).

-

Triton X-100 (2.5% solution) for determining maximum fluorescence.

Procedure:

-

Liposome Preparation:

-

Prepare two populations of liposomes:

-

Donor Liposomes: Mix the desired lipids, including NBD-PE and Rhodamine-PE, in a glass tube. For example: DOPC, Liver PE, DGS-NTA[Ni], NBD-PE, and Rhodamine-PE.

-

Acceptor Liposomes: Prepare unlabeled liposomes with a composition that mimics the target membrane.

-

-

Dry the lipid mixtures to a thin film under a stream of nitrogen gas.

-

Hydrate the lipid films with the hydration buffer by gentle vortexing to a final lipid concentration of 1 mM.

-

Subject the rehydrated lipids to 10 freeze-thaw cycles.

-

Extrude the liposomes through a 100 nm polycarbonate membrane to create unilamellar vesicles of a defined size.

-

-

FRET Measurement:

-

In a fluorometer cuvette or a 96-well plate, establish a baseline fluorescence of the donor liposomes alone.

-

Add the unlabeled acceptor liposomes to the donor liposomes.

-

Induce fusion using a fusogen (e.g., Ca²⁺, PEG, or specific proteins).

-

Monitor the increase in NBD fluorescence over time at 538 nm (with excitation at 460 nm).

-

-

Data Analysis:

-

To determine the maximum possible fluorescence (100% lipid mixing), add Triton X-100 to a final concentration of 0.25% to completely disrupt the vesicles and dilute the probes.

-

Calculate the percentage of lipid mixing at a given time point using the following formula: % Lipid Mixing = [(F_t - F_0) / (F_max - F_0)] * 100 where F_t is the fluorescence at time t, F_0 is the initial fluorescence, and F_max is the maximum fluorescence after adding Triton X-100.

-

Visualization of Signaling Pathways

This compound, often in conjunction with other fluorescent probes, is instrumental in visualizing the dynamic reorganization of the plasma membrane during cell signaling. Lipid rafts, specialized membrane microdomains enriched in cholesterol and sphingolipids, play a crucial role as platforms for signal transduction.

T-Cell Receptor (TCR) Signaling

Upon antigen recognition, the T-cell receptor (TCR) and associated signaling molecules translocate to lipid rafts. This clustering facilitates the phosphorylation of key signaling components and the initiation of the downstream signaling cascade. The aggregation of lipid rafts can be visualized using fluorescently labeled cholera toxin B subunit (CT-B), which binds to the raft-resident ganglioside GM1.

Epidermal Growth Factor Receptor (EGFR) Signaling

The activation of the Epidermal Growth Factor Receptor (EGFR) by its ligand, EGF, can also induce changes in membrane organization. Studies have shown that EGFR activation leads to the coalescence of different types of lipid rafts, suggesting the formation of signaling platforms that facilitate downstream signaling events.

References

Visualizing Lipid Rafts with TRITC-DHPE: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid rafts are dynamic, nanoscale domains within the plasma membrane enriched in cholesterol, sphingolipids, and specific proteins. These microdomains act as organizing centers for a variety of cellular processes, including signal transduction, membrane trafficking, and viral entry. Their unique lipid composition results in a more ordered and tightly packed environment, known as the liquid-ordered (Lo) phase, compared to the surrounding bulk membrane, which exists in a liquid-disordered (Ld) phase. Visualizing these transient structures is crucial for understanding their role in health and disease, and for the development of targeted therapeutics.

This technical guide focuses on the application of the fluorescent lipid analog, N-(Tetramethylrhodamine-6-thiocarbamoyl)-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine (TRITC-DHPE), for the visualization and study of lipid rafts. While other probes, such as fluorescently labeled Cholera Toxin B subunit (CTB) which binds to the raft-resident ganglioside GM1, are commonly used, this compound offers a distinct advantage by partitioning based on the biophysical properties of the membrane. This allows for the investigation of lipid domain organization independent of the presence of specific raft components.

Principle of this compound-based Lipid Raft Visualization

This compound is a phospholipid with a bright, red-fluorescent TRITC (tetramethylrhodamine isothiocyanate) moiety attached to its headgroup. The principle behind its use in lipid raft imaging lies in its preferential partitioning into the liquid-disordered (Ld) phase of the plasma membrane. The bulky and polar TRITC headgroup disrupts the tight packing of lipids characteristic of the liquid-ordered (Lo) phase of lipid rafts. Consequently, this compound is largely excluded from these domains, leading to an accumulation in the surrounding, more fluid membrane. This differential partitioning creates a negative contrast, where lipid rafts appear as dark, low-intensity regions against a brightly fluorescent background.

This method provides a powerful tool to study the size, distribution, and dynamics of lipid rafts in living cells. Furthermore, as a phospholipid analog, this compound integrates into the membrane bilayer, offering insights into the lipid dynamics of the non-raft regions of the membrane.

Quantitative Data Presentation

The fluorescence properties of rhodamine-labeled phospholipids, such as this compound, are sensitive to the local membrane environment. This sensitivity can be leveraged for quantitative analysis of lipid domain characteristics. The following tables summarize key photophysical properties of rhodamine-labeled phosphatidylethanolamine (a close analog of this compound) in different lipid phases.

| Property | Liquid-Ordered (Lo) Phase | Liquid-Disordered (Ld) Phase | Reference Probe |

| Partitioning Behavior | Low | High | Rhodamine-PE |

| Fluorescence Lifetime | Shorter (due to self-quenching at higher effective concentrations in probe-rich domains) | Longer | Rhod-DOPE |

Note: The fluorescence lifetime of rhodamine-labeled lipids can be significantly shorter in the liquid-ordered phase due to the formation of probe-rich domains and subsequent self-quenching.

Experimental Protocols

I. Labeling of Live Cells with this compound for Lipid Raft Visualization

Materials:

-

This compound (typically dissolved in DMSO or ethanol to a stock concentration of 1-5 mM)

-

Live-cell imaging medium (e.g., phenol red-free DMEM or HBSS)

-

Adherent or suspension cells of interest

-

Glass-bottom dishes or coverslips suitable for microscopy

Protocol:

-

Cell Preparation:

-

For adherent cells, seed them onto glass-bottom dishes or coverslips to reach 60-80% confluency on the day of the experiment.

-

For suspension cells, wash and resuspend them in pre-warmed imaging medium.

-

-

Staining Solution Preparation:

-

Prepare a fresh staining solution by diluting the this compound stock solution in pre-warmed live-cell imaging medium. A final concentration of 1-5 µM is a good starting point, but the optimal concentration should be determined empirically for each cell type.

-

-

Cell Staining:

-

Remove the culture medium from the cells.

-

Gently wash the cells once with pre-warmed imaging medium.

-

Add the this compound staining solution to the cells and incubate for 10-20 minutes at 37°C in a cell culture incubator.

-

-

Washing:

-

Remove the staining solution and wash the cells two to three times with pre-warmed imaging medium to remove unbound probe.

-

-

Imaging:

-

Immediately proceed to imaging the cells on a fluorescence microscope equipped with appropriate filters for TRITC (Excitation: ~540 nm, Emission: ~570 nm) and a heated stage to maintain the cells at 37°C.

-

II. FRET Microscopy to Study Protein-Lipid Raft Interactions using this compound

This compound is an excellent acceptor for blue or green emitting fluorophores like NBD, BODIPY, or GFP. This property can be utilized in Förster Resonance Energy Transfer (FRET) microscopy to study the association of a fluorescently-tagged protein (donor) with lipid rafts. If the protein of interest translocates to a lipid raft, the distance between the donor-labeled protein and the acceptor this compound (in the surrounding Ld phase) will increase, leading to a decrease in FRET efficiency.

Materials:

-

Cells expressing the protein of interest tagged with a suitable donor fluorophore (e.g., GFP).

-

This compound.

-

FRET-capable imaging system (e.g., a confocal microscope with spectral imaging or fluorescence lifetime imaging capabilities).

Protocol:

-

Cell Preparation and Staining:

-

Prepare and stain the cells with this compound as described in the protocol above.

-

-

Imaging:

-

Acquire images of both the donor and acceptor channels.

-

Measure FRET efficiency using a suitable method, such as acceptor photobleaching, sensitized emission, or fluorescence lifetime imaging microscopy (FLIM). A decrease in FRET upon cellular stimulation would suggest the translocation of the donor-tagged protein into lipid rafts, away from the this compound in the disordered membrane.

-

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways involving lipid rafts and a general experimental workflow for their visualization using this compound. While the specific signaling studies cited may have used other raft markers like CTB-TRITC, the underlying principle of raft coalescence and signaling platform formation can be visualized by observing the redistribution of the surrounding Ld phase labeled with this compound.

Conclusion

This compound serves as a valuable tool for the visualization and investigation of lipid rafts. Its preferential partitioning into the liquid-disordered phase provides a means to study the organization and dynamics of these important membrane microdomains through negative contrast imaging. When combined with techniques like FRET microscopy, this compound can offer deeper insights into the intricate interplay between proteins and their lipid environment during critical cellular signaling events. The protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers to employ this compound in their studies of lipid raft biology and its implications in health and disease.

Methodological & Application

A Step-by-Step Guide to TRITC-DHPE Labeling for Cellular Membrane Analysis

Introduction

TRITC-DHPE (N-(Tetramethylrhodamine-6-thiocarbamoyl)-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine, triethylammonium salt) is a fluorescent lipid probe widely utilized by researchers, scientists, and drug development professionals for the investigation of cellular membrane dynamics. This lipophilic dye consists of a dihexadecanoyl-sn-glycero-3-phosphoethanolamine (DHPE) lipid anchor conjugated to a bright, red-fluorescent Tetramethylrhodamine isothiocyanate (TRITC) fluorophore. The lipid moiety facilitates the incorporation of the probe into the outer leaflet of the plasma membrane of living cells, allowing for the direct visualization and tracking of various cellular processes.

The primary applications of this compound include the study of membrane trafficking, endocytosis, and membrane fusion.[1] Its utility is further extended as an effective acceptor in Förster Resonance Energy Transfer (FRET)-based assays when paired with a suitable donor fluorophore, such as NBD-PE, to elucidate the molecular intricacies of membrane fusion events.[2] The fluorescence of this compound is largely independent of the ambient pH within the physiological range of 4 to 9, ensuring stable and reliable measurements in diverse cellular compartments.

This comprehensive guide provides detailed protocols for the preparation, labeling, and imaging of cells with this compound, as well as troubleshooting advice and quantitative data to support experimental design and data interpretation.

Principle of this compound Labeling

This compound is a phospholipid with its head group labeled with the TRITC dye.[1] When introduced to a cell suspension or culture, the hydrophobic lipid tails of DHPE spontaneously insert into the lipid bilayer of the cell membrane. This process is rapid and results in the stable association of the fluorescent probe with the plasma membrane. Once integrated, the TRITC fluorophore can be excited by an appropriate light source, and its subsequent emission can be detected using fluorescence microscopy or flow cytometry. The dynamic movements of the labeled membrane, including invagination during endocytosis or fusion with other membranes, can then be visualized and quantified.

Data Presentation

Table 1: Physicochemical Properties and Spectral Characteristics of this compound

| Property | Value | Reference |

| Molecular Formula | C₆₈H₁₁₀N₅O₁₁PS | [2] |

| Molecular Weight | 1236.67 g/mol | [2] |

| Excitation Maximum (λex) | ~540-544 nm | |

| Emission Maximum (λem) | ~566-580 nm | |

| Recommended Laser Line | 532 nm or 561 nm | |

| Recommended Filter Set | TRITC or Texas Red | |

| Solvent for Stock Solution | Chloroform, DMSO, or Ethanol |

Table 2: Recommended Starting Concentrations and Incubation Parameters for this compound Labeling

| Application | Cell Type | Recommended Concentration | Incubation Time | Incubation Temperature | Reference |

| Live-Cell Imaging | Adherent Mammalian Cells (e.g., HeLa, COS-7) | 100 nM - 1 µM | 5 - 15 minutes | Room Temperature (22°C) or 37°C | |

| Flow Cytometry | Suspension Cells (e.g., Jurkat, K562) | 1 - 5 µM | 15 - 30 minutes | 37°C | |

| FRET-based Membrane Fusion Assay | Liposomes | 0.5 - 1 mol% | N/A | N/A |

Note: These are starting recommendations. Optimal conditions should be determined empirically for each cell type and experimental setup.

Table 3: Quantitative Analysis of FRET Efficiency in a Model Membrane Fusion Assay

| FRET Pair | Cationic Lipid Inducer | FRET Efficiency Decrease (%) | Interpretation | Reference |

| NBD-PE (donor) / this compound (acceptor) | Guanidinium-based lipid | ~100% | High membrane fusion rate | |

| NBD-PE (donor) / this compound (acceptor) | Amine-based lipid | ~80% | Significant membrane fusion | |

| NBD-PE (donor) / this compound (acceptor) | Phospholipid-based lipid | ~60% | Lower membrane fusion rate |

This table provides example data on the percentage decrease in FRET efficiency, which correlates with the rate of membrane fusion.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO), Chloroform, or Ethanol

-

Microcentrifuge tubes

Procedure:

-

Bring the vial of this compound powder to room temperature before opening to prevent condensation.

-

For long-term storage, dissolve this compound in anhydrous DMSO or chloroform to a stock concentration of 1 mg/mL.

-

For immediate use or short-term storage, this compound can be dissolved in ethanol to a similar concentration.

-

Vortex the solution thoroughly to ensure the dye is completely dissolved.

-

Aliquot the stock solution into smaller volumes in microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C, protected from light.

Protocol 2: Labeling of Adherent Cells for Live-Cell Imaging

Materials:

-

Adherent cells cultured on glass-bottom dishes or chamber slides

-

This compound stock solution

-

Pre-warmed, serum-free, and phenol red-free culture medium or imaging buffer (e.g., HBSS)

-

Phosphate-Buffered Saline (PBS)

Procedure:

-

Culture adherent cells to the desired confluency (typically 50-70%) on an appropriate imaging vessel.

-

Prepare the labeling solution by diluting the this compound stock solution in pre-warmed, serum-free medium to the desired final concentration (e.g., 500 nM). It is crucial to perform this dilution immediately before use.

-

Remove the culture medium from the cells and gently wash once with warm PBS.

-

Add the labeling solution to the cells, ensuring the entire surface is covered.

-

Incubate the cells for 5-15 minutes at 37°C and 5% CO₂, protected from light.

-

Remove the labeling solution and wash the cells two to three times with warm PBS or imaging buffer to remove any unbound dye.

-

Add fresh, pre-warmed imaging buffer to the cells.

-

The cells are now ready for imaging using a fluorescence microscope equipped with a suitable filter set for TRITC.

Protocol 3: Labeling of Suspension Cells for Flow Cytometry

Materials:

-

Suspension cells in culture

-

This compound stock solution

-

Serum-free culture medium or PBS

-

Flow cytometry tubes

Procedure:

-

Harvest suspension cells and centrifuge at a low speed (e.g., 300 x g) for 5 minutes.

-

Resuspend the cell pellet in serum-free medium or PBS to a concentration of approximately 1 x 10⁶ cells/mL.

-

Prepare the labeling solution by diluting the this compound stock solution in serum-free medium to the desired final concentration (e.g., 2 µM).

-

Add the labeling solution to the cell suspension and mix gently.

-

Incubate the cells for 15-30 minutes at 37°C, protected from light, with occasional gentle agitation.

-

After incubation, wash the cells twice by adding an excess of PBS, centrifuging at 300 x g for 5 minutes, and resuspending the pellet.

-

Resuspend the final cell pellet in an appropriate buffer for flow cytometry analysis (e.g., PBS with 1% BSA).

-

Analyze the labeled cells on a flow cytometer using the appropriate laser and emission filters for TRITC.

Mandatory Visualizations

Caption: Experimental workflow for this compound labeling of cells.

References

Application Notes and Protocols for TRITC-DHPE in Membrane Fusion Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Membrane fusion is a fundamental biological process essential for events such as viral entry, neurotransmitter release, and intracellular trafficking. The ability to accurately monitor and quantify membrane fusion in real-time is crucial for understanding these mechanisms and for the development of therapeutics that target these processes. N-(6-tetramethylrhodaminethiocarbamoyl)-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine (TRITC-DHPE) is a fluorescently labeled phospholipid widely employed in lipid-mixing assays to study membrane fusion. This lipophilic probe incorporates into the membrane of interest, and its fluorescence properties are exploited to monitor the coalescence of two distinct membranes.

The core principle of the this compound-based membrane fusion assay lies in fluorescence dequenching. When this compound is incorporated into a lipid bilayer at a sufficiently high concentration, its fluorescence is self-quenched. Upon fusion of the labeled membrane (e.g., a virus or a liposome) with an unlabeled target membrane, the this compound molecules diffuse into the larger, fused membrane. This dilution of the probe leads to a decrease in self-quenching and a corresponding increase in fluorescence intensity, which can be measured over time to determine the kinetics and extent of membrane fusion.

These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in membrane fusion assays, catering to researchers in various fields including virology, cell biology, and drug discovery.

Principle of the Assay: Fluorescence Dequenching

The this compound membrane fusion assay is a classic example of a lipid-mixing assay based on the principle of fluorescence resonance energy transfer (FRET) self-quenching or contact quenching.

Caption: Principle of the this compound fluorescence dequenching assay for membrane fusion.

Data Presentation

The following tables summarize typical quantitative data and experimental parameters used in this compound based membrane fusion assays, extracted from various studies.

Table 1: Typical Concentrations of this compound for Labeling

| Application | Labeled Entity | This compound Concentration (mol%) | Reference |

| SNARE-driven Fusion | v-SNARE Vesicles | 1% | [1] |

| Viral Fusion | Influenza Virus | 0.6% (of total lipid) | [2] |

| Liposome-Liposome Fusion | Liposomes | 1-5% | [1] |

| Single Virus Fusion | Influenza A Virus (IAV) | Not specified, but used for labeling | [3] |

Table 2: Excitation and Emission Wavelengths for this compound

| Fluorophore | Excitation (nm) | Emission (nm) | Reference |

| This compound | 540 | 566 | [4] |

| This compound (in TIRF) | 514 | Separated by dichroic mirror |

Table 3: Example Experimental Conditions for Viral Fusion Assays

| Virus | Labeled Component | Target Membrane | Fusion Trigger | Illumination Intensity | Reference |

| Influenza Virus | Viral Membrane (R18 or TR-DHPE) | GD1a-containing liposomes | pH 5.0 | Varied | |

| Influenza A Virus (IAV) | Viral Membrane (TR-DHPE) | Supported Lipid Bilayer (SLB) with GD1a | pH 5.1 | Not specified | |

| H3N2 Influenza | Viral Membrane (R18) | Supported Lipid Bilayers (SLBs) | Low pH | Not specified |

Experimental Protocols

Protocol 1: Labeling of Viruses with this compound

This protocol is adapted for labeling enveloped viruses, such as influenza virus.

Materials:

-

Purified virus suspension (e.g., 2 mg/mL total protein)

-

This compound (or Texas Red-DHPE) solution (e.g., 0.75 mg/mL in ethanol)

-

Hanks' Balanced Salt Solution (HBSS) or similar buffer

-

Microcentrifuge

-

Rocker or orbital shaker

Procedure:

-

Prepare the Dye Mixture: Mix the this compound ethanolic solution with HBSS buffer to the desired final concentration. The final concentration should be determined empirically, but a starting point is to mix the dye solution with buffer at a 1:4 ratio (dye:buffer).

-

Labeling Reaction: Mix a small volume of the purified virus suspension (e.g., 6 µL) with a 4x volume of the prepared dye/HBSS mixture (e.g., 24 µL).

-

Incubation: Incubate the mixture for 2 hours at room temperature on a rocker to ensure continuous mixing.

-

Purification: To remove unincorporated dye, add 1.3 mL of HBSS buffer to the labeled virus suspension.

-

Centrifugation: Pellet the labeled virus by centrifugation at 21,000 x g for 50 minutes.

-

Resuspension: Carefully remove the supernatant containing the free dye and resuspend the viral pellet in a suitable buffer for your fusion assay.

Protocol 2: Preparation of this compound Labeled Liposomes

This protocol describes the preparation of large unilamellar vesicles (LUVs) labeled with this compound.

Materials:

-

Lipids (e.g., POPC, DOPE, Cholesterol) in chloroform

-

This compound in chloroform

-

Glass vials

-

Nitrogen or Argon gas stream

-

Vacuum desiccator

-

Buffer for hydration (e.g., HEPES buffered saline)

-

Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

-

Lipid Mixing: In a glass vial, mix the desired lipids and this compound in chloroform. A typical final concentration for this compound is 1-5 mol%.

-

Solvent Evaporation: Dry the lipid mixture to a thin film on the bottom of the vial using a gentle stream of nitrogen or argon gas while rotating the vial.

-

Vacuum Desiccation: Place the vial in a vacuum desiccator for at least 2 hours to remove any residual solvent.

-

Hydration: Add the desired buffer to the dried lipid film to achieve the final desired lipid concentration (e.g., 1-5 mM). Vortex the vial vigorously to resuspend the lipids, forming multilamellar vesicles (MLVs).

-

Extrusion: To form unilamellar vesicles of a defined size, pass the MLV suspension through a polycarbonate membrane with a specific pore size (e.g., 100 nm) using a mini-extruder. Typically, 10-20 passes are sufficient to obtain a homogenous population of LUVs.

-

Storage: Store the labeled liposomes at 4°C and use within a few days for optimal results.

Protocol 3: Bulk Membrane Fusion Assay using a Fluorometer

This protocol outlines a typical ensemble fusion assay monitored using a plate reader or a cuvette-based fluorometer.

Materials:

-

Labeled vesicles (e.g., this compound labeled viruses or liposomes)

-

Unlabeled target vesicles (liposomes or cells)

-

Fusion buffer

-

96-well plate or quartz cuvette

-

Fluorometer with appropriate filters for TRITC (Excitation ~540 nm, Emission ~566 nm)

-

Triton X-100 (10% solution) for determining maximum fluorescence

Procedure:

Caption: Workflow for a bulk membrane fusion assay using this compound.

-

Reaction Setup: In a well of a 96-well plate or a cuvette, mix the this compound labeled vesicles and the unlabeled target vesicles in the fusion buffer. The ratio of labeled to unlabeled vesicles should be optimized for each system.

-

Baseline Measurement: Place the sample in the fluorometer and record the baseline fluorescence (F₀) for a few minutes to ensure a stable signal.

-

Initiation of Fusion: Inject the fusion-triggering agent (e.g., a fusogenic protein, Ca²⁺, or a solution to lower the pH) into the sample.

-

Kinetic Measurement: Immediately start recording the fluorescence intensity (F(t)) over time. The time course will depend on the kinetics of the fusion reaction.

-

Maximum Dequenching: At the end of the experiment, add a detergent such as Triton X-100 (to a final concentration of 0.1-0.5%) to completely disrupt all vesicles and achieve maximum dequenching (F_max). This value represents 100% lipid mixing.

-

Data Analysis: The percentage of fusion at a given time point can be calculated using the following formula: % Fusion = [(F(t) - F₀) / (F_max - F₀)] * 100

Considerations and Troubleshooting

-

Dye Concentration: The concentration of this compound is critical. Too low a concentration will result in insufficient self-quenching and a poor signal-to-noise ratio. Conversely, excessively high concentrations can alter membrane properties and potentially inhibit fusion. It is essential to empirically determine the optimal labeling concentration for each system.

-

Non-specific Dye Transfer: In some systems, fluorescent lipid probes can transfer between membranes without actual fusion. Control experiments, such as co-incubating labeled and unlabeled vesicles under non-fusogenic conditions, should be performed to assess the level of non-specific dye transfer.

-

Photodegradation: TRITC is susceptible to photobleaching. During microscopic studies, it is important to minimize the exposure time and intensity of the excitation light to avoid artifacts.

-

Inner Leaflet vs. Outer Leaflet Fusion: This assay primarily reports on the mixing of the outer leaflets of the fusing membranes (hemifusion). To confirm full fusion pore opening and content mixing, a complementary content-mixing assay is recommended.

-

Choice of Fluorophore: While this compound is widely used, other rhodamine-based lipid probes like Texas Red-DHPE are also available and may offer better photostability in certain applications.

Conclusion

The this compound based membrane fusion assay is a robust and versatile tool for studying the dynamics of lipid bilayer fusion. By following the detailed protocols and considering the critical parameters outlined in these application notes, researchers can obtain reliable and quantitative data on membrane fusion events. This information is invaluable for advancing our understanding of fundamental biological processes and for the development of novel therapeutic strategies.

References

- 1. Lipid Mixing and Content Release in Single-Vesicle, SNARE-Driven Fusion Assay with 1–5 ms Resolution - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Detecting and Controlling Dye Effects in Single-Virus Fusion Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Single-virus content-mixing assay reveals cholesterol-enhanced influenza membrane fusion efficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biotium.com [biotium.com]

Application Notes and Protocols for the TRITC-DHPE and NBD-PE FRET Pair in Membrane Fusion Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction

Förster Resonance Energy Transfer (FRET) is a powerful, non-radiative energy transfer mechanism between two fluorophores, a donor and an acceptor, that are in close proximity (typically within 1-10 nm). The efficiency of this energy transfer is exquisitely sensitive to the distance between the fluorophores, making it a valuable tool for studying molecular interactions. In the context of membrane biology, FRET is widely employed to monitor dynamic processes such as membrane fusion and lipid trafficking.

This document provides detailed application notes and protocols for utilizing the popular FRET pair: NBD-PE (N-(7-Nitrobenz-2-Oxa-1,3-Diazol-4-yl)-1,2-Dihexadecanoyl-sn-Glycero-3-Phosphoethanolamine) as the donor and TRITC-DHPE (N-(Tetramethylrhodamine-6-thiocarbamoyl)-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine) as the acceptor. This pair is particularly well-suited for studying the intermixing of lipid bilayers, a key event in processes like viral entry, exocytosis, and drug delivery via liposomal carriers.

The fundamental principle of the membrane fusion assay is based on lipid mixing. In one common setup, a population of liposomes is co-labeled with both NBD-PE and this compound at concentrations that promote efficient FRET. These labeled liposomes are then mixed with an unlabeled liposome population. Upon fusion of the labeled and unlabeled vesicles, the fluorescent probes become diluted within the newly formed, larger membrane. This increase in the average distance between the donor (NBD-PE) and acceptor (this compound) molecules leads to a decrease in FRET efficiency. This change is readily quantifiable by monitoring the fluorescence emission of the donor and acceptor. Specifically, a decrease in FRET results in an increase in the donor's fluorescence intensity (as its energy is no longer being transferred to the acceptor) and a concomitant decrease in the acceptor's fluorescence intensity.

Data Presentation

Table 1: Spectral and Photophysical Properties of NBD-PE and this compound

| Property | NBD-PE (Donor) | This compound (Acceptor) |

| Excitation Maximum (λex) | ~463 nm[1] | ~540-552 nm[2][3] |

| Emission Maximum (λem) | ~536 nm[1] | ~566-580 nm[2] |

| Molar Extinction Coefficient (ε) | ~22,000 cm⁻¹M⁻¹ | ~85,000 cm⁻¹M⁻¹ (for TRITC) |

| Quantum Yield (Φ) | ~0.3-0.5 (solvent dependent) | ~0.7 (for related Rhodamine B in ethanol) |

| Recommended Molar Ratio in Liposomes | 0.5 - 1.5 mol% | 0.5 - 1.5 mol% |

| Förster Distance (R₀) for NBD/Rhodamine Pair | ~5-6 nm |

Experimental Protocols

Protocol 1: Liposome Preparation for Membrane Fusion Assay

This protocol details the preparation of both fluorescently labeled and unlabeled liposomes.

Materials:

-

Main lipid (e.g., DOPC, POPC) in chloroform

-

NBD-PE in chloroform

-

This compound in chloroform

-

Anionic lipid (e.g., DOPS) in chloroform (optional, for calcium-induced fusion)

-

Hydration buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)

-

Chloroform and Methanol (spectroscopic grade)

-

Nitrogen gas source

-

Vacuum desiccator

-

Mini-extruder with polycarbonate membranes (e.g., 100 nm pore size)

-

Heating block or water bath

-

Glass tubes

Procedure:

-

Lipid Film Preparation:

-

In a clean glass tube, combine the desired lipids from their chloroform stocks. For labeled liposomes, include NBD-PE and this compound, each at a final concentration of 0.5 to 1.5 mol% of the total lipid. For unlabeled liposomes, omit the fluorescent lipids.

-

Evaporate the organic solvent under a gentle stream of nitrogen gas to form a thin lipid film on the bottom and sides of the tube.

-

To ensure complete removal of the solvent, place the tube in a vacuum desiccator for at least 2 hours.

-

-

Lipid Film Hydration:

-

Add the appropriate volume of hydration buffer to the dried lipid film to achieve the desired final lipid concentration (e.g., 1-5 mM).

-

Vortex the tube for several minutes to disperse the lipid film, resulting in a suspension of multilamellar vesicles (MLVs).

-

-

Liposome Extrusion:

-

Assemble the mini-extruder with a 100 nm polycarbonate membrane according to the manufacturer's instructions.

-

Heat the extruder and the lipid suspension to a temperature above the phase transition temperature of the lipids.

-

Pass the lipid suspension through the extruder 11-21 times. This process will generate a homogenous population of large unilamellar vesicles (LUVs) with a diameter of approximately 100 nm.

-

-

Storage:

-

Store the prepared liposomes at 4°C and use within a few days for optimal results.

-

Protocol 2: PEG-Mediated Liposome Fusion Assay

This protocol describes how to induce and monitor membrane fusion using Polyethylene Glycol (PEG).

Materials:

-

Labeled liposomes (containing NBD-PE and this compound)

-

Unlabeled liposomes

-

Fusion Buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)

-

Polyethylene Glycol (PEG) 8000 stock solution (e.g., 50% w/v in fusion buffer)

-

Triton X-100 solution (2.5% v/v in fusion buffer)

-

Fluorometer with temperature control and stirring capabilities

-

Cuvette

Procedure:

-

Assay Setup:

-

In a fluorescence cuvette, add the labeled liposomes and a molar excess of unlabeled liposomes (e.g., a 1:9 ratio of labeled to unlabeled liposomes) in the fusion buffer. The final lipid concentration should be in the range of 50-100 µM.

-

Place the cuvette in the fluorometer and allow the temperature to equilibrate (e.g., to 37°C).

-

-

Baseline Fluorescence Measurement:

-

Set the excitation wavelength to 460 nm (for NBD-PE excitation).

-

Record the emission spectra from 500 nm to 650 nm, or monitor the fluorescence intensity at the emission maxima of NBD-PE (~535 nm) and this compound (~580 nm).

-

Establish a stable baseline fluorescence reading for a few minutes.

-

-

Induction of Fusion:

-

While continuously recording the fluorescence, add the PEG 8000 stock solution to the cuvette to a final concentration of 5-15% (w/v) and gently mix.

-

-

Monitoring Fusion:

-

Continue to record the fluorescence intensity over time. Fusion will be indicated by an increase in NBD-PE emission and a decrease in this compound emission.

-

Monitor the reaction until the fluorescence signal plateaus, indicating the completion of the fusion process.

-

-

Maximum Fluorescence Determination (Normalization):

-

At the end of the experiment, add Triton X-100 to a final concentration of 0.1-0.25% to completely disrupt all liposomes and dilute the fluorescent probes, thereby eliminating all FRET.

-

The resulting NBD-PE fluorescence intensity represents the maximum possible fluorescence (F_max).

-

-

Data Analysis:

-

The percentage of fusion at any given time point (t) can be calculated using the following formula: % Fusion(t) = [(F_t - F_initial) / (F_max - F_initial)] * 100 Where:

-

F_t is the NBD-PE fluorescence at time t.

-

F_initial is the initial NBD-PE fluorescence before adding the fusogen.

-

F_max is the maximum NBD-PE fluorescence after adding Triton X-100.

-

-

Mandatory Visualization

Caption: FRET mechanism between NBD-PE and this compound before and after membrane fusion.

References

Application Notes and Protocols for Live Cell Imaging with TRITC-DHPE

Audience: Researchers, scientists, and drug development professionals.

Introduction

TRITC-DHPE (N-(Tetramethylrhodamine-6-thiocarbamoyl)-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine, triethylammonium salt) is a fluorescently labeled phospholipid analog. It consists of a dihexadecanoyl-sn-glycero-3-phosphoethanolamine (DHPE) lipid backbone conjugated to the bright, red-orange fluorescent dye, Tetramethylrhodamine (TRITC). This structure allows this compound to readily insert into the plasma membrane of living cells, providing a powerful tool for visualizing and tracking membrane dynamics. Its primary applications in live-cell imaging include the study of membrane trafficking, endocytosis, and membrane fusion events.[1][2][3]

Physicochemical and Spectroscopic Properties

Quantitative data for this compound is crucial for designing and interpreting live-cell imaging experiments. The following table summarizes its key properties.

| Property | Value | Reference |

| Molecular Weight | 1236.69 g/mol | [2] |

| Excitation Maximum (λex) | 540-544 nm | [1] |

| Emission Maximum (λem) | 566-580 nm | |

| Solubility | Chloroform, DMSO | |

| Cellular Localization | Plasma membrane, endocytic vesicles |